1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing an isopropyl group
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 4-isopropylbenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with other cellular targets, modulating various signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.
1-[4-(Propan-2-yl)phenyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-5-7-13(8-6-12)15(14(16)17)9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAINRAEGWSQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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